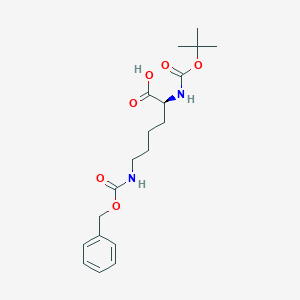

Boc-Lys(Z)-OH

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334941. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHUTRNYBGWPBL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883840 | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-45-9 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2389-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Lys(Z)-OH: Structure, Properties, and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, commonly abbreviated as Boc-Lys(Z)-OH, is a cornerstone building block in synthetic peptide chemistry. Its dual-protection scheme, featuring an acid-labile Boc group on the α-amino group and a hydrogenolysis- or strong acid-labile Z group on the ε-amino group, offers orthogonal protection crucial for the stepwise assembly of complex peptide sequences. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the synthesis, application, and deprotection of this compound, serving as an essential resource for researchers in peptide synthesis and drug development.

Chemical Structure and Identification

This compound is a derivative of the amino acid L-lysine, where the two amino groups are protected to prevent unwanted side reactions during peptide synthesis. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z or Cbz) group.

| Identifier | Value |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid[1] |

| Synonyms | Nα-Boc-Nε-Z-L-lysine, Nα-tert-Butoxycarbonyl-Nε-benzyloxycarbonyl-L-lysine |

| CAS Number | 2389-45-9[2] |

| Molecular Formula | C₁₉H₂₈N₂O₆[2] |

| Molecular Weight | 380.44 g/mol [2] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O[2] |

| InChI Key | BDHUTRNYBGWPBL-HNNXBMFYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and application in synthesis.

| Property | Value | Source |

| Physical Form | White to off-white crystalline powder. | |

| Melting Point | Not consistently reported. | |

| Optical Rotation | [α]²⁵/D −6.5° to −8.5° (c=2 in acetic acid) | |

| Solubility | Soluble in DMF, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | |

| Storage | Store at -20°C for long-term stability. | [2] |

Synthesis of this compound

The synthesis of this compound typically involves the selective protection of the ε-amino group of lysine with the Z group, followed by the protection of the α-amino group with the Boc group. A common synthetic route starts from Nα-Boc-L-lysine.

Experimental Protocol: Synthesis of Nα-Boc-Nε-Z-L-lysine[4]

-

Reaction Setup: In a suitable reaction vessel, dissolve Nα-Boc-L-lysine (1.00 equivalent) and sodium bicarbonate (NaHCO₃, 3.00 equivalents) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Addition of Z-protecting agent: Cool the mixture to 0°C in an ice bath. Slowly add a solution of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu, 1.00 equivalent) in THF to the reaction mixture with vigorous stirring.

-

Reaction: Allow the reaction to warm to 30°C and stir for 16 hours.

-

Work-up: Upon completion of the reaction, adjust the pH of the mixture to 5-6 with 1N HCl.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound as a yellow oil.

Caption: Synthetic pathway for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS). The orthogonal nature of the Boc and Z protecting groups allows for the selective deprotection of the α-amino group for chain elongation while the lysine side chain remains protected.

Experimental Protocol: Boc-SPPS Cycle with this compound

This protocol outlines a single coupling cycle for incorporating a this compound residue onto a growing peptide chain on a solid support (e.g., Merrifield resin).

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.

-

Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes. This exposes the free α-amine.[3]

-

Washes: Wash the resin with DCM and then isopropanol (IPA) to remove residual TFA.

-

Neutralization: Neutralize the protonated amine terminal with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.

-

Coupling: Couple this compound (2-4 equivalents) to the free amine. Use a coupling reagent such as HBTU (2-4 equivalents) and an additive like HOBt (2-4 equivalents) in N,N-Dimethylformamide (DMF). The reaction progress can be monitored using a ninhydrin test.

-

Washes: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next coupling cycle.

Caption: General workflow for Boc-SPPS.

Deprotection of Protecting Groups

The selective removal of the Boc and Z protecting groups is a critical aspect of utilizing this compound in peptide synthesis.

Boc Group Deprotection

The Boc group is labile to moderate acidic conditions.

-

Reagent: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Procedure: The peptide-resin is treated with the TFA/DCM solution for 20-30 minutes at room temperature.[3]

Z Group Deprotection

The Z group is stable to the acidic conditions used for Boc removal and can be cleaved under different conditions, ensuring orthogonality.

This is a mild and common method for Z group removal.

-

Reagents: Hydrogen gas (H₂), Palladium on carbon (10% Pd/C) catalyst, Formic acid (HCOOH) as a hydrogen donor is also effective.

-

Experimental Protocol:

-

Dissolve the Z-protected peptide in a suitable solvent such as methanol or formic acid.

-

Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the filtrate to obtain the deprotected peptide.

-

The Z group can also be removed by strong acids, often concurrently with cleavage of the peptide from the resin in Boc-SPPS.

-

Reagents: Hydrogen bromide in acetic acid (HBr/AcOH).

-

Experimental Protocol:

-

Suspend the dried peptide-resin in a mixture of pentamethylbenzene and thioanisole in TFA.

-

Add 30% HBr in acetic acid (approximately 5M) to the suspension.

-

Stir the mixture for 60-90 minutes at room temperature.

-

Precipitate the peptide by adding cold diethyl ether.

-

Isolate the peptide by centrifugation or filtration.

-

Caption: Orthogonal deprotection strategies.

Analytical Methods for Purity Determination

Ensuring the purity of this compound is essential for successful peptide synthesis. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing purity.

Typical HPLC Method

-

Column: Reversed-phase C18 column (e.g., 4.6 x 200 mm).[4]

-

Mobile Phase A: 0.1% TFA in water.[3]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[3]

-

Gradient: A linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm or 280 nm.[3]

-

Purity Calculation: Purity is determined by integrating the peak area of the main product relative to the total peak area.

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. Its well-defined structure and reliable reactivity, governed by its orthogonal protecting groups, enable the precise synthesis of complex peptides for a wide range of applications in research and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this versatile building block, empowering scientists to advance their research in the ever-evolving field of peptide science.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Boc-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine, commonly known as Boc-Lys(Z)-OH. This orthogonally protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the controlled assembly of complex peptide chains.[1][2] This document outlines the primary synthetic strategies, detailed experimental protocols, purification methods, and characterization data to assist researchers in the efficient and high-purity production of this essential reagent.

Introduction

This compound is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group.[1] The differential lability of these protecting groups is central to its utility in peptide synthesis. The Boc group is readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), while the Z group is stable to these conditions but can be removed by hydrogenolysis or strong acids like hydrofluoric acid (HF).[1][3] This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without affecting the side-chain protection.[1]

Synthesis of this compound

The synthesis of this compound can be approached through several routes. The most common strategies involve the sequential protection of L-lysine or its hydrochloride salt. A prevalent method involves the initial protection of the ε-amino group with the Z group, followed by the protection of the α-amino group with the Boc group. An alternative, though sometimes more challenging route, involves the use of a copper chelate to temporarily protect the α-amino and carboxyl groups, allowing for the selective protection of the ε-amino group.[4][5]

Synthesis via Sequential Protection of L-Lysine

This widely used method involves two main steps: the synthesis of H-Lys(Z)-OH followed by the introduction of the Boc group.

Step 1: Synthesis of Nε-benzyloxycarbonyl-L-lysine (H-Lys(Z)-OH)

The initial step focuses on the selective protection of the ε-amino group of L-lysine with a benzyloxycarbonyl group.

Experimental Protocol: Synthesis of H-Lys(Z)-OH

-

Materials:

-

L-lysine

-

Benzyl chloroformate

-

Tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide (aqueous solution)

-

Hydrochloric acid (aqueous solution)

-

Chloroform

-

-

Procedure:

-

A solution of benzyl chloroformate in THF is prepared.

-

This solution is slowly added to a cooled (0°C) and stirred aqueous solution of L-lysine, while maintaining the pH at 12 with the addition of aqueous sodium hydroxide.

-

After the addition is complete, the reaction mixture is stirred overnight.

-

The THF is partially removed under reduced pressure.

-

The pH of the remaining aqueous solution is adjusted to 5.6 with hydrochloric acid to precipitate the product.

-

The resulting suspension is filtered, and the solid residue is washed with chloroform.

-

The product, H-Lys(Z)-OH, is dried.

-

Step 2: Synthesis of Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (this compound)

The second step introduces the Boc protecting group onto the α-amino group of the previously synthesized H-Lys(Z)-OH.

Experimental Protocol: Synthesis of this compound from H-Lys(Z)-OH

-

Materials:

-

H-Lys(Z)-OH

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide (1N aqueous solution)

-

-

Procedure:

-

H-Lys(Z)-OH is dissolved in a mixture of THF and water and cooled to 0-5°C in an ice bath.

-

The pH of the solution is adjusted and maintained at approximately 10 by the addition of 1N NaOH solution.[5]

-

A solution of di-tert-butyl dicarbonate in dry THF is added portion-wise with vigorous stirring, ensuring the temperature is maintained below 5°C.[5]

-

The reaction is monitored for completion.

-

Synthesis Starting from L-Lysine Monohydrochloride

An alternative and frequently employed method begins with L-lysine monohydrochloride, which can offer advantages in handling and solubility.

Experimental Protocol: Synthesis of this compound from L-Lysine Monohydrochloride

-

Materials:

-

L-lysine monohydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Benzotriazole

-

4-Dimethylaminopyridine (DMAP)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium hydroxide (aqueous solution)

-

-

Procedure:

-

A solution of di-tert-butyl dicarbonate, benzotriazole, and a catalytic amount of DMAP is prepared in THF.

-

After stirring for approximately 2 hours, this mixture is slowly added to a cooled (0°C) solution of L-lysine monohydrochloride in water.

-

The pH of the reaction mixture is maintained at 11.5 throughout the addition by the controlled addition of aqueous sodium hydroxide.[6]

-

The reaction is stirred for several hours to ensure completion.

-

Purification of this compound

The purification of this compound is crucial to obtain a product of high purity suitable for peptide synthesis. The crude product from the synthesis typically contains unreacted starting materials and byproducts. A common and effective purification strategy involves the formation and recrystallization of the dicyclohexylamine (DCHA) salt.

Experimental Protocol: Purification via Dicyclohexylamine Salt Formation and Recrystallization

-

Materials:

-

Crude this compound

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Dicyclohexylamine (DCHA)

-

Isopropyl acetate

-

Methyl ethyl ketone (MEK)

-

-

Procedure:

-

The reaction mixture containing the crude this compound is worked up by extraction with ethyl acetate.

-

The organic layer is washed with water and then dried over anhydrous sodium sulfate.

-

The dried solution is treated with dicyclohexylamine and stirred overnight to precipitate the this compound DCHA salt.[6]

-

The suspension is filtered, and the solid salt is washed with isopropyl acetate and dried.

-

For further purification, the DCHA salt is recrystallized from a suitable solvent, such as methyl ethyl ketone.[6]

-

The recrystallized salt is filtered, dried, and can be stored in this stable form or converted back to the free acid if required.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [7] |

| Molecular Weight | 380.44 g/mol | |

| Appearance | White powder | |

| Melting Point | 70-73 °C (for Boc-Lys(2-Cl-Z)-OH) | |

| Storage Temperature | -20°C |

Table 1: Physical and Chemical Properties of this compound

| Synthesis Step | Yield | Purity | Reference |

| H-Lys(Boc)-OH complex with benzotriazole | 93% | Not specified | [6] |

| H-Lys(Z)-OH | 76% | Not specified | [6] |

| This compound DCHA salt (after recrystallization) | 60% | 94.5% (by HPLC) | [6] |

Table 2: Reported Yields and Purity for Synthesis and Purification Steps

Mandatory Visualizations

The following diagrams illustrate the key workflows and chemical structures involved in the synthesis and application of this compound.

Caption: Synthetic pathway for this compound via sequential protection.

Caption: Purification workflow for this compound via DCHA salt formation.

Caption: Orthogonal deprotection scheme of this compound in SPPS.

Conclusion

The synthesis and purification of this compound are well-established processes that are fundamental to the field of peptide chemistry. By following detailed and optimized protocols, researchers can reliably produce high-purity material essential for the successful synthesis of complex peptides. The methods outlined in this guide, from sequential protection strategies to purification via dicyclohexylamine salt formation, provide a robust framework for obtaining this compound with the quality required for demanding research and development applications.

References

- 1. fiveable.me [fiveable.me]

- 2. ingredientsonline.com [ingredientsonline.com]

- 3. benchchem.com [benchchem.com]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. US20020042536A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 6. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 7. This compound | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Application of Boc-Lys(Z)-OH in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the precise control of reactive functional groups is paramount to achieving high yields and purity of the target molecule. For the trifunctional amino acid lysine, with its α-amino and ε-amino groups, a robust and orthogonal protection strategy is essential. This technical guide provides an in-depth analysis of the mechanism of action and application of Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (Boc-Lys(Z)-OH), a cornerstone building block in solid-phase peptide synthesis (SPPS).

Core Mechanism of Action: Orthogonal Protection

The utility of this compound in peptide synthesis stems from the orthogonal nature of its two protecting groups. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the ε-amino group of the side chain is protected by the benzyloxycarbonyl (Z) group, which is removable under different conditions.[1][2] This orthogonality allows for the selective deprotection of the α-amino group for peptide chain elongation without compromising the integrity of the side-chain protection.

The Boc group is cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which is a standard step in Boc-based SPPS.[3][4] The Z group, on the other hand, is stable to these conditions and requires more specific methods for its removal, such as catalytic hydrogenation or treatment with strong acids like hydrogen bromide in acetic acid (HBr/AcOH).[5][6] This differential lability is the key to its strategic use in complex peptide synthesis.

Data Presentation: Comparative Performance of Lysine Protecting Groups

While direct, side-by-side quantitative data for the synthesis of a single model peptide using different lysine protection strategies is not extensively consolidated in the literature, the following tables present a summary of expected performance characteristics based on established chemical principles and reported observations. The data should be considered illustrative for comparative purposes.

Table 1: Comparison of Lysine Side-Chain Protecting Groups in Boc-SPPS

| Protecting Group Strategy | ε-Amino Protecting Group | Deprotection Condition | Orthogonality to Nα-Boc | Expected Coupling Efficiency | Potential Side Reactions |

| This compound | Benzyloxycarbonyl (Z) | Catalytic Hydrogenation or HBr/AcOH | Yes | High (>99%) | Incomplete hydrogenation; side-chain alkylation with HBr/AcOH |

| Boc-Lys(Boc)-OH | tert-Butyloxycarbonyl (Boc) | TFA (simultaneous with Nα-Boc) | No | High (>99%) | Tert-butylation of sensitive residues (e.g., Trp, Met) |

| Boc-Lys(2-Cl-Z)-OH | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | HF or strong acid | Yes | High (>99%) | "Super-acid" required for cleavage |

| Boc-Lys(Fmoc)-OH | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine (base) | Yes | High (>99%) | Premature deprotection with certain bases |

Table 2: Illustrative Yield and Purity for a Model Hexapeptide Synthesis

| Lysine Derivative Used | Overall Yield (Crude) | Purity by RP-HPLC (Crude) | Comments |

| This compound | ~75-85% | ~80-90% | Requires an additional orthogonal deprotection step for the Z-group. |

| Boc-Lys(Boc)-OH | ~80-90% | ~85-95% | Simpler deprotection scheme as both Boc groups are removed simultaneously. |

| Fmoc-Lys(Boc)-OH | ~85-95% | ~90-98% | Generally higher yields and purity due to the mildness of the Fmoc deprotection conditions. |

Experimental Protocols

General Protocol for Boc-Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines the manual synthesis of a model peptide on a Merrifield resin.

1. Resin Swelling and Preparation:

-

Swell the Merrifield resin (1 g, 0.5 mmol/g substitution) in dichloromethane (DCM, 10 mL) for 1 hour.

-

Wash the resin with DCM (3 x 10 mL).

2. First Amino Acid Coupling (Boc-AA-OH to Resin):

-

Dissolve Boc-amino acid (2 mmol) and cesium iodide (2 mmol) in dimethylformamide (DMF, 5 mL).

-

Add the solution to the resin and heat at 50°C for 12-24 hours.

-

Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

-

Dry the resin under vacuum.

3. SPPS Cycle:

- Deprotection:

- Treat the resin with 50% TFA in DCM (10 mL) for 2 minutes.

- Drain and treat with fresh 50% TFA in DCM (10 mL) for 20 minutes.[3]

- Wash with DCM (3 x 10 mL) and isopropanol (2 x 10 mL).

- Neutralization:

- Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL) for 2 minutes (repeat twice).[7]

- Wash with DCM (3 x 10 mL).

- Coupling:

- Dissolve the next Boc-protected amino acid (2 mmol) and an activating agent such as HBTU (1.9 mmol) in DMF (5 mL).

- Add DIEA (3 mmol) to the solution.

- Add the activated amino acid solution to the resin and agitate for 1-2 hours.

- Monitor coupling completion with a ninhydrin test.

- Wash with DMF (3 x 10 mL) and DCM (3 x 10 mL).

- Repeat this cycle for each amino acid in the sequence.

Protocol for Z-Group Deprotection

Method 1: Catalytic Transfer Hydrogenation

-

Swell the peptide-resin in a mixture of methanol and DMF.

-

Add a hydrogen donor, such as formic acid or ammonium formate (10-20 equivalents).[6]

-

Add 10% Palladium on carbon (Pd/C) catalyst (by weight, approximately 0.1-0.2 times the resin weight).[6]

-

Stir the suspension at room temperature for 2-4 hours, monitoring the reaction by HPLC analysis of a cleaved sample.

-

Filter to remove the catalyst and wash the resin thoroughly with DMF and DCM.

Method 2: Acidolysis with HBr/AcOH

-

Caution: This method is harsh and can lead to side reactions.

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 33% HBr in acetic acid for 1-2 hours at room temperature.

-

Potential side reactions include the alkylation of sensitive residues like tyrosine.[8] The use of scavengers such as phenol or p-cresol can mitigate these side reactions.[8]

-

Wash the resin extensively with DCM and DMF.

Mandatory Visualizations

Caption: Structure of this compound highlighting the orthogonal protecting groups.

Caption: General workflow of a Boc-Solid-Phase Peptide Synthesis (SPPS) cycle.

Caption: Orthogonal deprotection strategy for this compound in peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. peptide.com [peptide.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. peptide.com [peptide.com]

- 8. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Workhorse of Peptide Chemistry: A Technical Guide to Boc-Lys(Z)-OH Applications

For Immediate Release

A comprehensive literature review consolidates the pivotal role of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH) in the landscape of modern peptide science. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the multifaceted applications of this critical building block, from solid-phase peptide synthesis to the construction of complex drug delivery systems.

At the heart of many synthetic peptides lies the strategic incorporation of lysine, an amino acid offering a versatile side chain for chemical modification. The orthogonally protected derivative, this compound, has emerged as a cornerstone in peptide chemistry, enabling the precise and sequential synthesis of intricate peptide structures. This guide elucidates the fundamental principles and practical applications of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical workflows.

Core Principles: The Orthogonal Protection Strategy

This compound features two distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group on the ε-amino group of the lysine side chain.[1] This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective deprotection of either amino group while the other remains shielded from unwanted side reactions.[1]

The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), to allow for peptide chain elongation at the N-terminus.[1] Conversely, the Z group is stable to acidic conditions and is typically removed by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen source) or strong acids like HBr in acetic acid.[1][2] This differential reactivity is fundamental to its application in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS): A Primary Application

This compound is a vital reagent in Boc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides.[3][4] The general workflow involves the iterative coupling and deprotection of amino acids on a solid support.

Experimental Protocol: A Standard Boc-SPPS Cycle

A typical manual solid-phase synthesis cycle for incorporating a Boc-protected amino acid, including this compound, onto a resin such as 4-methylbenzhydrylamine (MBHA) resin is as follows:

-

Resin Swelling: The resin is swollen in a suitable solvent like N,N-dimethylformamide (DMF).

-

Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed by treatment with neat trifluoroacetic acid (TFA) for a short duration (e.g., 90 seconds).

-

Washing: The resin is thoroughly washed with DMF to remove excess TFA and byproducts.

-

Neutralization: The protonated amino group is neutralized to the free amine, typically using a solution of diisopropylethylamine (DIEA) in DMF.[4]

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated and coupled to the free amino group. Common coupling reagents include HBTU, HATU, and PyBOP. The reaction progress can be monitored using the ninhydrin test.

-

Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled.

Synthesis of Dendrimers and Branched Peptides

The orthogonal nature of this compound makes it an ideal building block for the synthesis of dendrimers and branched peptides. By selectively deprotecting the α- and ε-amino groups, lysine can serve as a branching point, allowing for the construction of complex, multi-layered structures. These dendritic structures have found applications in drug delivery, as they can encapsulate therapeutic agents and present multiple copies of a targeting ligand on their surface.[5][6][7]

In a published example of lysine-based dendrimer synthesis, the sequential introduction of Fmoc-Lys(Boc)-OH and Boc-Lys(Fmoc)-OH, followed by Boc-Lys(Boc)-OH, has been used to construct defect dendrimers with high yields.[8][9] For instance, the synthesis of a G2 lysine defect dendrimer was achieved with an overall yield of 86%.[8][9]

| Product | Synthetic Strategy | Reported Yield | Reference |

| G2 Lysine Defect Dendrimer 2 | Sequential introduction of Fmoc-Lys(Boc)-OH, Boc-Lys(Fmoc)-OH, and Boc-Lys(Boc)-OH | 82% | [8][9] |

| G2 Lysine Defect Dendrimer 3 | Sequential introduction of Boc-Lys(Fmoc)-OH, Fmoc-Lys(Boc)-OH, and Boc-Lys(Boc)-OH | 86% | [8][9] |

| G2 Lysine Defect Dendrimer 4 | Sequential introduction of Boc-Lys(Fmoc)-OH and Boc-Lys(Boc)-OH | 88% | [8][9] |

| G2 Lysine Defect Dendrimer 16 | Sequential introduction of Fmoc-Lys(Fmoc)-OH and CPBA | 94% | [9] |

| G2 Lysine Defect Dendrimer 17 | Sequential introduction of Fmoc-Lys(Boc)-OH and CPBA | 84% | [9] |

Bioconjugation and Drug Delivery Applications

The ε-amino group of the lysine side chain, once deprotected, provides a convenient handle for the attachment of various molecules, including fluorescent dyes, biotin tags, polyethylene glycol (PEG) chains, and cytotoxic drugs.[10] this compound is instrumental in these applications as it allows for the incorporation of a selectively modifiable lysine residue at a specific position within a peptide sequence.

Experimental Protocol: Z-Group Deprotection for Bioconjugation

A general protocol for the removal of the Z-group from a purified Z-protected peptide conjugate via catalytic hydrogenation is as follows:

-

Solvent Selection: The Z-protected peptide is dissolved in a solvent suitable for hydrogenation, such as methanol, ethanol, or a mixture with water.

-

Catalyst Addition: 10% Palladium on carbon (Pd/C) catalyst is carefully added to the reaction mixture (typically 10-50% by weight of the peptide).[2]

-

Hydrogenation: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and then placed under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon). The mixture is stirred vigorously at room temperature.[2]

-

Reaction Monitoring: The progress of the deprotection is monitored by analytical techniques such as HPLC or mass spectrometry.

-

Catalyst Removal: Upon completion, the Pd/C catalyst is removed by filtration (e.g., through Celite or a syringe filter).[2]

-

Purification: The deprotected peptide is purified, typically by reverse-phase HPLC.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. This compound (cryst) Novabiochem 2389-45-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. peptide.com [peptide.com]

Boc-Lys(Z)-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH), a critical building block in peptide synthesis. This document outlines its chemical properties, applications, and detailed experimental protocols.

Core Compound Data

This compound is a derivative of the amino acid L-lysine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the epsilon-amino group of the side chain is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is fundamental to its application in controlled, stepwise peptide synthesis.[1]

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 2389-45-9 | [2][3][4] |

| Molecular Weight | 380.44 g/mol | [2][4] |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [3][4] |

| Form | White powder | [2] |

| Storage Temperature | -20°C | [2] |

Application in Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), specifically following the Boc/Bzl strategy.[5] The Boc group serves as a temporary protecting group for the Nα-amino function, which is removed at each cycle of amino acid addition. The Z group, being more stable to the acidic conditions used for Boc removal, provides semi-permanent protection for the lysine side chain, preventing unwanted side reactions.[1][5]

Logical Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for a single cycle of amino acid incorporation using this compound in Boc-SPPS.

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis (SPPS).

Orthogonal Deprotection Scheme

The key to the utility of this compound is the ability to selectively remove the two protecting groups under different chemical conditions. This is known as an orthogonal protection strategy.

Caption: Orthogonal deprotection scheme for Boc-Lys(Z) in Boc-SPPS.

Detailed Experimental Protocols

The following are generalized protocols for the use of this compound in solid-phase peptide synthesis. Researchers should optimize these protocols based on the specific peptide sequence and scale.

Protocol 1: Nα-Boc Deprotection during SPPS

This protocol details the removal of the N-terminal Boc group to allow for the coupling of the next amino acid.

-

Resin Swelling : Swell the peptide-resin in dichloromethane (DCM) for 1-2 hours.[5]

-

Pre-wash : Perform a short pre-wash with a 50% solution of trifluoroacetic acid (TFA) in DCM for approximately 5 minutes.

-

Deprotection : Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes to remove the Boc group.[5] If the peptide contains sensitive residues like Cys, Met, or Trp, scavengers such as 0.5% dithioethane (DTE) should be added to the TFA solution.[6][7]

-

Washing : Wash the resin thoroughly to remove residual TFA and byproducts. This is typically done with DCM (2x) and isopropanol (IPA) (2x).[5][6]

-

Neutralization : Neutralize the resulting trifluoroacetate salt of the N-terminal amine. This can be achieved by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2x10 minutes.[6]

-

Final Washes : Wash the resin again with DCM to remove excess DIEA before proceeding to the coupling step.

Protocol 2: Coupling of this compound

This protocol describes the coupling of this compound to the deprotected N-terminal of the growing peptide chain on the resin.

-

Activation : Activate this compound by dissolving it with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and an additive like HOBt (1-Hydroxybenzotriazole) in a solvent like N,N-Dimethylformamide (DMF).[5]

-

Coupling Reaction : Add the activated amino acid solution to the neutralized peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative method like the ninhydrin test.[5]

-

Washing : After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[5]

Protocol 3: Final Cleavage and Z-Group Deprotection

This final step cleaves the completed peptide from the resin support and removes the side-chain protecting groups, including the Z group from lysine.

Caution : This procedure often involves highly corrosive and toxic reagents like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) and must be performed in a specialized apparatus with appropriate safety precautions.

-

Preparation : Dry the peptide-resin thoroughly under vacuum.

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and protecting groups used. A common "low-high" HF procedure involves a two-step process.[6]

-

Step 1 (Low HF) : Treat the resin with a mixture of HF, dimethyl sulfide (DMS), and a scavenger like p-cresol (e.g., in a 25:65:10 ratio) at 0°C for 2 hours. This step removes many side-chain protecting groups under milder Sₙ2 conditions.

-

Step 2 (High HF) : Following the low HF treatment, the DMS is removed, and the peptide-resin is treated with a high concentration of HF (e.g., HF/p-cresol 9:1 v/v) at 0°C for 30-60 minutes. This cleaves the peptide from the resin and removes more robust protecting groups like the Z group.

-

-

Peptide Precipitation and Extraction : After cleavage, the HF is evaporated under a stream of nitrogen. The crude peptide is then precipitated and washed with cold diethyl ether.[6]

-

Purification : The precipitated peptide is dissolved in an appropriate aqueous buffer (e.g., dilute acetic acid) and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Solubility and stability of Boc-Lys(Z)-OH in different solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH), a critical building block in peptide synthesis and various drug development applications. Understanding its physicochemical properties is paramount for its effective storage, handling, and utilization in synthetic and formulation protocols.

Introduction

This compound is a derivative of the amino acid L-lysine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group. This orthogonal protection scheme allows for the selective deprotection of either amino group, making it a versatile reagent in solid-phase and solution-phase peptide synthesis. The lipophilic nature of the protecting groups significantly influences its solubility and stability profile.

Solubility Profile

The solubility of this compound is largely dictated by its bulky and nonpolar protecting groups, rendering it readily soluble in a variety of organic solvents but sparingly soluble in aqueous solutions.

Qualitative Solubility

General observations indicate that this compound exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in the public domain. However, based on information for structurally similar protected amino acids and general laboratory observations, the following table provides an estimated solubility profile. Researchers should determine the exact solubility for their specific applications and conditions.

| Solvent | Abbreviation | Estimated Solubility (at 25°C) | Observations |

| N,N-Dimethylformamide | DMF | > 190 mg/mL (~0.5 M) | Commonly used as a primary solvent for coupling reactions, providing excellent solubility. |

| Dimethyl sulfoxide | DMSO | > 190 mg/mL (~0.5 M) | An effective solvent for creating stock solutions and for reactions requiring high concentrations. |

| Dichloromethane | DCM | Soluble | A common solvent for synthesis and work-up procedures, offering ease of removal. |

| Chloroform | CHCl₃ | Soluble | Similar to DCM, used in various synthetic and purification steps. |

| Ethyl Acetate | EtOAc | Soluble | Often employed during extraction and purification processes. |

| Methanol | MeOH | Moderately Soluble | Can be used as a co-solvent to improve solubility in less polar systems. |

| Water | H₂O | Poorly Soluble | The hydrophobic nature of the Boc and Z groups significantly limits its solubility in aqueous media. |

Note: To enhance solubility, gentle warming (to approximately 37°C) and sonication can be employed.[1]

Stability Profile

The stability of this compound is primarily influenced by the chemical lability of its two protecting groups under specific conditions. Proper storage and handling are crucial to prevent premature deprotection and degradation.

pH Stability

-

Acidic Conditions: The Boc group is highly susceptible to cleavage under acidic conditions. Strong acids like trifluoroacetic acid (TFA) are routinely used for its removal during peptide synthesis. Even milder acidic conditions can lead to slow degradation over time.

-

Basic Conditions: The Z group is generally stable to mildly basic conditions. However, it can be cleaved under stronger basic conditions, although this is not the preferred method of removal. The Boc group is stable under basic conditions.

-

Neutral Conditions: this compound is relatively stable at neutral pH.

Thermal and Photostability

-

Temperature: For long-term storage, this compound should be kept at -20°C. For short-term storage, 2-8°C is acceptable. Elevated temperatures can accelerate the degradation of the compound.

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups.

References

The Advent of Orthogonal Protection: A Technical Guide to the Discovery and Historical Context of Boc-Lys(Z)-OH

In the landscape of peptide chemistry, the development of orthogonally protected amino acids stands as a cornerstone achievement, enabling the synthesis of complex peptides with precisely controlled sequences. Among these critical reagents, Nα-tert-butyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine (Boc-Lys(Z)-OH) has played a pivotal role. This technical guide delves into the discovery and historical context of this compound, providing detailed experimental protocols, quantitative data, and visualizations for researchers, scientists, and drug development professionals.

Historical Context: The Genesis of Protecting Group Strategy

The synthesis of peptides, polymers of amino acids linked by amide bonds, presented a significant challenge to early organic chemists. The primary difficulty lay in controlling the reactive amino and carboxyl groups to prevent unwanted side reactions and polymerization. The solution to this challenge emerged in the form of protecting groups—temporary modifications that mask a reactive functional group, allowing another to react selectively.

The story of this compound is intrinsically linked to the development of its two constituent protecting groups: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group.

The Z group, introduced by Max Bergmann and Leonidas Zervas in 1932, was a revolutionary development in peptide synthesis.[1][2] It provided a reliable method for protecting the α-amino group of an amino acid, which could be later removed by catalytic hydrogenation—a sufficiently mild condition that did not cleave the newly formed peptide bonds.[2][3] This innovation paved the way for the first rational, stepwise synthesis of peptides.[2]

Nearly three decades later, in 1957, the Boc group was independently developed by Frederick C. McKay and N. F. Albertson, and by G. W. Anderson and A. C. McGregor.[4] The Boc group offered a crucial advantage: it was stable to the conditions used to remove the Z group (catalytic hydrogenation) but could be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]

The availability of two protecting groups with distinct and non-interfering removal conditions gave rise to the concept of "orthogonal protection." This strategy allows for the selective deprotection of one functional group while others remain protected, a critical requirement for the synthesis of complex peptides and for the modification of specific amino acid side chains.[5][6] this compound is a direct and elegant embodiment of this principle, providing differential protection for the two amino groups of lysine.[7] This allows for the incorporation of lysine into a peptide chain via its α-amino group, while the ε-amino group remains shielded by the Z group, available for later, specific modifications.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in peptide synthesis. The following tables summarize key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [8] |

| Molecular Weight | 380.44 g/mol | [9] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 2389-45-9 |

| Optical and Solubility Data | ||

| Optical Rotation | -8.5 to -6.5° (c=2 in Acetic Acid at 25°C) | [1] |

| Solubility | Clearly soluble in DMF (1 mmol in 2 mL) | [1] |

Experimental Protocols

The synthesis of this compound and its utilization in peptide synthesis require precise experimental procedures. The following are detailed protocols for its preparation and the subsequent deprotection of its orthogonal protecting groups.

Synthesis of Nα-Boc-Nε-Z-L-lysine [Z-Lys(Boc)-OH]

This protocol is adapted from a patented large-scale synthesis method.[10][11]

Materials:

-

Nα-Z-L-lysine (Z-Lys-OH)

-

Tetrahydrofuran (THF)

-

1N Sodium Hydroxide (NaOH) solution

-

Di-tert-butyl dicarbonate (Boc-anhydride)

-

Ice bath

Procedure:

-

To a solution of Z-Lys-OH in aqueous solution, add THF with stirring and cool the mixture to 0-5°C in an ice bath.[10][11]

-

Treat the solution with 1N NaOH solution and readjust the temperature of the reaction mixture to 0-5°C.[10][11]

-

Add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in dry THF portion-wise with vigorous mixing, ensuring the temperature is maintained below 5°C.[10][11]

-

Maintain the pH of the reaction mixture at approximately 10 by the controlled addition of 1N NaOH.[11]

-

Upon completion of the reaction, the product can be isolated by standard workup procedures, typically involving acidification and extraction.

Deprotection Protocols in Peptide Synthesis

The key to the utility of this compound is the selective removal of its protecting groups.

Boc Group Removal (Acidolysis):

-

Reagents: 50% Trifluoroacetic acid (TFA) in dichloromethane (DCM).[4]

-

Procedure:

-

Wash the peptide-resin with DCM.[4]

-

Treat the resin with the TFA/DCM solution for 1-2 minutes, followed by a longer treatment of 20-30 minutes to ensure complete deprotection.[4]

-

Wash the resin thoroughly with DCM and then a neutralization solution (e.g., 10% DIPEA in DMF) to neutralize the resulting ammonium salt.[4]

-

Z Group Removal (Hydrogenolysis):

-

Reagents: 10% Palladium on Carbon (Pd/C), hydrogen source (e.g., hydrogen gas or formic acid), and a suitable solvent (e.g., methanol, DMF).[4]

-

Procedure (Catalytic Transfer Hydrogenation with Formic Acid):

-

Dissolve the Z-protected peptide in a suitable solvent.[4]

-

Add the Pd/C catalyst.[4]

-

Add several equivalents of formic acid.[4]

-

Stir the mixture at room temperature until the reaction is complete, monitoring by TLC or HPLC.[4]

-

Remove the catalyst by filtration through celite.[4]

-

Evaporate the solvent to yield the deprotected peptide.[4]

-

Visualizing the Chemistry of this compound

Diagrams are indispensable for illustrating the chemical structures, reaction workflows, and historical relationships central to the understanding of this compound.

Caption: Chemical structure of this compound.

Caption: Synthesis workflow for this compound.

Caption: Historical development timeline.

Conclusion

The development of this compound was not a singular discovery but rather a logical and powerful consequence of the pioneering work in protecting group chemistry. By combining the acid-labile Boc group and the hydrogenolysis-labile Z group in a single molecule, chemists were equipped with a versatile tool for the intricate art of peptide synthesis. The principles of orthogonal protection, exemplified by this compound, continue to be fundamental in the design and synthesis of novel peptides for therapeutic and research applications, underscoring the enduring legacy of this essential building block.

References

- 1. This compound (cryst) Novabiochem® | 2389-45-9 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. This compound | C19H28N2O6 | CID 2724765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. US20020042536A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

- 11. WO2001027074A1 - Preparation of amino-protected lysine derivatives - Google Patents [patents.google.com]

A Technical Guide to Nα-Boc-Nε-Z-L-lysine: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Nα-Boc-Nε-Z-L-lysine is a pivotal derivative of the amino acid L-lysine, engineered for precise application in chemical synthesis, most notably in the field of peptide chemistry. This guide provides an in-depth overview of its core characteristics, experimental protocols for its use, and its role in the development of peptide-based therapeutics and research tools.

Core Physicochemical Properties

Nα-Boc-Nε-Z-L-lysine is a white to off-white crystalline powder. Its defining feature is the presence of two orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyloxycarbonyl (Z) group on the ε-amino group. This orthogonal protection strategy is fundamental to its utility, allowing for the selective deprotection of one group while the other remains intact, a critical requirement for complex peptide synthesis.

Table 1: Physicochemical and Analytical Data for Nα-Boc-Nε-Z-L-lysine

| Property | Value |

| IUPAC Name | (2S)-2-(tert-butoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |

| Molecular Formula | C₂₀H₃₀N₂O₆ |

| Molecular Weight | 394.46 g/mol |

| CAS Number | 2389-45-9 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 98-102 °C |

| Optical Rotation [α]20/D | +13.5 to +15.5° (c=1 in methanol) |

| Solubility | Soluble in methanol, chloroform, and ethyl acetate. Insoluble in water. |

| Purity (Typical) | ≥98% (HPLC) |

Orthogonal Protection Strategy

The primary utility of Nα-Boc-Nε-Z-L-lysine lies in its orthogonal protecting groups. The Boc group is labile under acidic conditions, while the Z group is typically removed via hydrogenation. This allows for the selective exposure of either the α-amino group for peptide chain elongation or the ε-amino group for side-chain modification.

The Architect's Toolkit: An In-depth Technical Guide to Boc and Z Protecting Groups in Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly within the demanding landscape of pharmaceutical and drug development, the precise control of chemical reactions is paramount. Protecting groups are the unsung heroes in this endeavor, acting as temporary shields for reactive functional groups, thereby directing the course of a synthesis with precision. Among the most fundamental and widely employed of these are the tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz) groups, primarily used for the protection of amines.

This technical guide provides a comprehensive exploration of the Boc and Z protecting groups, delving into their core chemical principles, mechanisms of action, and strategic applications. It is designed to serve as a practical resource for researchers and professionals involved in the synthesis of complex molecules, from peptides to small-molecule drugs. Through a detailed comparison of their properties, experimental protocols, and strategic applications, this guide aims to equip scientists with the knowledge to make informed decisions in the design and execution of sophisticated synthetic routes.

Core Principles: A Tale of Two Stabilities

The utility of Boc and Z protecting groups lies in their distinct, yet complementary, chemical labilities. This difference forms the basis of "orthogonal protection strategies," a cornerstone of modern synthetic chemistry that allows for the selective deprotection of one functional group in the presence of others.[1]

-

The Boc Group: An acid-labile protecting group, the tert-butoxycarbonyl moiety is stable to a wide range of non-acidic conditions, including basic hydrolysis and catalytic hydrogenation.[2][3] Its removal is typically effected by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2]

-

The Z Group: The benzyloxycarbonyl group, in contrast, is stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[4] This unique mode of deprotection makes it an excellent orthogonal partner to the Boc group.

The strategic interplay between these two protecting groups allows for the sequential and selective unmasking of different amine functionalities within a complex molecule, a critical requirement in the synthesis of peptides and other poly-functionalized drug candidates.[1]

Mechanisms of Protection and Deprotection

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

The tert-Butoxycarbonyl (Boc) Group

Protection: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc)₂O, often in the presence of a base such as triethylamine (TEA) or sodium hydroxide.[5] The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate collapses, leading to the formation of the Boc-protected amine, along with tert-butanol and carbon dioxide as byproducts.[6]

Deprotection: The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[7] This unstable intermediate readily decarboxylates to yield the free amine.[7] The liberated tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture.[1]

The Benzyloxycarbonyl (Z) Group

Protection: The Z group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[4] Similar to Boc protection, the amine attacks the carbonyl carbon of Cbz-Cl, with the chloride ion acting as the leaving group. A base is required to neutralize the HCl generated during the reaction.[4]

Deprotection: The most common method for Z group removal is catalytic hydrogenolysis.[4] In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzylic C-O bond is cleaved. This generates an unstable carbamic acid, which, like in the Boc deprotection, spontaneously decarboxylates to release the free amine, toluene, and carbon dioxide.[8]

Quantitative Comparison of Boc and Z Protecting Groups

The choice between Boc and Z protecting groups is often dictated by the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions. The following tables provide a comparative summary of their key characteristics.

| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Z or Cbz) |

| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |

| Typical Protection Conditions | Base (e.g., TEA, NaOH), RT | Base (e.g., NaHCO₃, NaOH), 0 °C to RT |

| Stability | Stable to base, hydrogenolysis, and mild nucleophiles. | Stable to acid and base. |

| Lability | Labile to strong acids (e.g., TFA, HCl). | Labile to catalytic hydrogenolysis (e.g., H₂/Pd-C). |

| Common Byproducts (Protection) | tert-Butanol, CO₂ | HCl |

| Common Byproducts (Deprotection) | Isobutylene, CO₂, tert-butyl cation | Toluene, CO₂ |

| Orthogonality | Orthogonal to Z, Fmoc, and other hydrogenolysis-labile groups. | Orthogonal to Boc, Fmoc, and other acid-labile groups. |

Table 1: General Comparison of Boc and Z Protecting Groups.

| Parameter | Boc Deprotection (TFA/DCM) | Z Deprotection (H₂/Pd-C) |

| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Hydrogen gas (H₂) with Palladium on Carbon (Pd/C) |

| Typical Concentration | 20-50% TFA in DCM | 5-10 mol% Pd/C |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 30 minutes - 2 hours | 1 - 16 hours |

| Work-up | Evaporation of volatiles, neutralization | Filtration of catalyst, evaporation of solvent |

| Typical Yields | >95% | >95% |

| Potential Side Reactions | Alkylation of sensitive residues (e.g., Trp, Met) by the tert-butyl cation.[9] | Reduction of other functional groups (e.g., alkenes, alkynes, nitro groups). |

Table 2: Comparison of Typical Deprotection Conditions and Outcomes.

Experimental Protocols

The following are detailed, representative protocols for the protection and deprotection of amines using Boc and Z groups.

N-Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine in DCM or THF.

-

Add triethylamine to the solution and stir.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography if necessary. A typical yield for this reaction is >90%.[10]

N-Boc Deprotection using TFA

Materials:

-

N-Boc protected amine (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the N-Boc protected amine in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise to the stirred solution (typically 20-50% v/v).

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.[11]

-

Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine. A typical yield for this reaction is >95%.[11]

N-Z Protection of an Amino Acid

Materials:

-

Amino acid (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.0 eq)

-

Water

-

Dioxane or THF

-

Ethyl acetate

-

1M HCl

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid in a mixture of water and dioxane (or THF).

-

Add sodium bicarbonate to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate to the stirred solution.

-

Stir the reaction at 0 °C for 2-4 hours and then at room temperature overnight, monitoring by TLC.[12]

-

Upon completion, wash the reaction mixture with ethyl acetate to remove any unreacted Cbz-Cl.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Z protected amino acid. A reported yield for this type of reaction is approximately 90%.[12]

N-Z Deprotection by Catalytic Hydrogenolysis

Materials:

-

N-Z protected amine (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve the N-Z protected amine in methanol or ethanol.

-

Carefully add 10% Pd/C to the solution.

-

Evacuate the reaction flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

-

Monitor the reaction progress by TLC. Reaction times can vary from 1 to 16 hours.[13]

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. A typical yield for this reaction is >95%.[14]

Strategic Applications and Visualized Workflows

The true power of Boc and Z protecting groups is realized in their application within complex synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) and the synthesis of intricate drug molecules.

Orthogonal Protection in Peptide Synthesis

In SPPS, an orthogonal protection strategy is essential for the stepwise assembly of amino acids. A common approach involves using an acid-labile Boc group for the temporary protection of the α-amino group and a hydrogenolysis-labile Z group (or other benzyl-based groups) for the permanent protection of reactive side chains.

Caption: Boc/Z Orthogonal Strategy in Solid-Phase Peptide Synthesis.

Divergent Synthesis Enabled by Orthogonal Deprotection

Orthogonal protection also facilitates divergent synthetic strategies, where a common intermediate can be elaborated into multiple target molecules. For instance, an intermediate bearing both a Boc and a Z-protected amine can be selectively deprotected at either position to allow for different subsequent chemical transformations.

Caption: Divergent Synthesis using Orthogonal Boc and Z Protection.

Conclusion

The Boc and Z protecting groups, while classic in the field of organic synthesis, remain indispensable tools for modern drug development. Their well-defined mechanisms, predictable reactivity, and orthogonal nature provide chemists with a robust framework for the construction of complex molecular architectures. A thorough understanding of their respective strengths and limitations, as outlined in this guide, is essential for the rational design of efficient and successful synthetic routes. As the demand for increasingly sophisticated therapeutic agents continues to grow, the strategic and judicious application of these fundamental protecting groups will undoubtedly continue to play a pivotal role in the advancement of medicinal chemistry.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. youtube.com [youtube.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Theoretical and Experimental Properties of Boc-Lys(Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of Nα-Boc-Nε-Z-L-lysine (Boc-Lys(Z)-OH), a critical building block in peptide synthesis and various applications in drug development. This document outlines the key physicochemical characteristics, detailed experimental protocols for its analysis, and a comparative summary of its theoretical versus observed properties.

Core Properties of this compound

This compound is a derivative of the amino acid L-lysine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the ε-amino group is protected by a benzyloxycarbonyl (Z) group. This orthogonal protection scheme is instrumental in solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group for peptide chain elongation while the ε-amino group remains protected.

Theoretical Properties

The theoretical properties of a molecule are calculated based on its chemical structure and are essential for predictive analysis and initial characterization.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈N₂O₆ | [1][2][3] |

| Molecular Weight | 380.44 g/mol | [1][2][3] |

| Exact Mass | 380.19473662 Da | [3] |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-6-[(phenylmethoxy)carbonylamino]hexanoic acid | [3] |

| InChI Key | BDHUTRNYBGWPBL-HNNXBMFYSA-N | [2][3] |

| SMILES String | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O | [2][3] |

Experimental Properties

Experimental properties are determined through laboratory analysis and provide a real-world characterization of the compound.

| Property | Value | Source |

| Appearance | White to off-white or beige powder | [1][2] |

| Melting Point | Not consistently reported, varies by supplier and purity | |

| Optical Rotation | [α]²⁵/D -8.5 to -6.5° (c=2 in acetic acid) | [1] |

| Purity | ≥98% (TLC) | [1][4] |

| Solubility | Soluble in DMF | [1] |

Experimental Protocols for Characterization

Accurate characterization of this compound is crucial for its effective use in research and development. The following are detailed protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

2.1.1. ¹H NMR Spectroscopy

-

Objective: To confirm the presence and connectivity of protons in the molecule.

-

Instrumentation: 400 MHz NMR Spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

-

Acquisition Parameters:

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

-

Expected Chemical Shifts (δ) in CDCl₃ (approximate):

-

1.45 ppm (s, 9H): tert-butyl protons of the Boc group.

-

1.2-1.9 ppm (m, 6H): Methylene protons of the lysine side chain (β, γ, δ).

-

3.1-3.3 ppm (m, 2H): Methylene protons adjacent to the ε-amino group.

-

4.3-4.5 ppm (m, 1H): α-proton of lysine.

-

5.1 ppm (s, 2H): Methylene protons of the Z group.

-

7.3-7.4 ppm (m, 5H): Aromatic protons of the Z group.

-

Variable (br s): NH and OH protons.

-

2.1.2. ¹³C NMR Spectroscopy

-

Objective: To identify all unique carbon atoms in the molecule.

-

Instrumentation: 100 MHz ¹³C NMR Spectrometer.

-

Sample Preparation: As per ¹H NMR protocol.

-

Acquisition Parameters: Standard proton-decoupled ¹³C NMR sequence.

-

Expected Chemical Shifts (δ) in CDCl₃ (approximate):

-

22-35 ppm: Methylene carbons of the lysine side chain.

-

28.3 ppm: Methyl carbons of the Boc group.

-

40.5 ppm: Methylene carbon adjacent to the ε-amino group.

-

53-55 ppm: α-carbon of lysine.

-

66.6 ppm: Methylene carbon of the Z group.

-

80.1 ppm: Quaternary carbon of the Boc group.

-

128.0-128.5 ppm: Aromatic carbons of the Z group.

-

136.6 ppm: Quaternary aromatic carbon of the Z group.

-

156-157 ppm: Carbonyl carbons of the Boc and Z groups.

-

~175 ppm: Carboxylic acid carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µM) of the compound in a suitable solvent mixture, such as 50:50 acetonitrile/water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

ESI-MS Parameters:

-

Ionization Mode: Positive or Negative.

-

Scan Range: m/z 100-500.

-

-

Expected Ions:

-

Positive Ion Mode: [M+H]⁺ at m/z 381.4, [M+Na]⁺ at m/z 403.4.

-

Negative Ion Mode: [M-H]⁻ at m/z 379.4.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for assessing the purity of this compound.

-

Objective: To determine the purity of the compound.

-

Instrumentation: HPLC system with a UV detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water.

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the characterization and use of this compound.